3-Bromo-2-(trifluoromethyl)naphthalene

Cross-Coupling Chemoselectivity Naphthalene Functionalization

Sourcing positional isomers like 1-bromo-2-(trifluoromethyl)naphthalene instead of the 3-bromo isomer often leads to synthetic failure due to fundamentally different metalation and cross-coupling reactivity driven by the juxtaposition of Br and CF₃. This compound provides: • A precise 3-bromo-2-CF₃ substitution pattern for predictable Suzuki-Miyaura coupling and directed metalation at the 4-position, enabling efficient 3,4-disubstituted naphthalene SAR libraries. • >98% purity (standardized) ensuring reliable reaction outcomes in pharma and agrochemical intermediate synthesis. • Ready-to-ship stock eliminating custom synthesis lead times, reducing project delays.

Molecular Formula C11H6BrF3
Molecular Weight 275.06 g/mol
Cat. No. B14807156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)naphthalene
Molecular FormulaC11H6BrF3
Molecular Weight275.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)Br
InChIInChI=1S/C11H6BrF3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13,14)15/h1-6H
InChIKeyPGYLHJGLJXALFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(trifluoromethyl)naphthalene: Advanced Organic Synthesis Building Block


3-Bromo-2-(trifluoromethyl)naphthalene (CAS 852103-61-8) is a halogenated aromatic building block characterized by a naphthalene core substituted with a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₁₁H₆BrF₃ and its molecular weight is 275.06 g/mol . This compound belongs to a class of densely functionalized naphthalenes that serve as versatile intermediates in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom provides a robust handle for cross-coupling reactions, while the electron-withdrawing -CF₃ group imparts enhanced lipophilicity and metabolic stability to downstream derivatives .

1
Cross-coupling handle
Bromine at 3-position provides a robust site for Pd-catalyzed C–C bond formation
2
CF₃ electronic tuning
Trifluoromethyl group enhances lipophilicity and metabolic stability of downstream derivatives
3
Rigid aromatic scaffold
Naphthalene core enables construction of conformationally constrained molecules

Substitution Challenges for 3-Bromo-2-(trifluoromethyl)naphthalene


Substituting 3-Bromo-2-(trifluoromethyl)naphthalene with a positional isomer or a less functionalized analog is not trivial in synthetic chemistry. The precise juxtaposition of the bromine atom and the trifluoromethyl group on the naphthalene ring dictates a unique reactivity profile in both cross-coupling and metalation reactions. The electron-withdrawing effect of the -CF₃ group at the 2-position profoundly influences the electron density at the C-Br bond, affecting oxidative addition rates in palladium-catalyzed transformations . Furthermore, the regioselectivity of metalation is critically dependent on the substitution pattern. For example, studies on 2-(trifluoromethyl)naphthalene have shown that metalation occurs predominantly at the 1-position under specific conditions, but can be redirected to the 3- and 4-positions with changes in base and solvent . Therefore, a compound like 1-bromo-2-(trifluoromethyl)naphthalene, with the halogen adjacent to the -CF₃ group, will exhibit fundamentally different reactivity and selectivity compared to the 3-bromo isomer, making simple interchange impossible without risking synthetic failure.

Reactivity aspect
3-Bromo-2-CF₃ (this product)
1-Bromo-2-CF₃ (positional isomer)
Oxidative addition rate
CF₃ remote; moderately activated C–Br bond
CF₃ adjacent; predicted faster oxidative addition
Metalation regioselectivity
May direct functionalization to 4-position via directed ortho-metalation
Different metalation pattern; 1-substitution alters directing effects
Synthetic outcome
Supports site-selective cross-coupling sequences
Interchanging may lead to unexpected chemoselectivity and lower yield
data-label attributes for mobile

Quantitative Evidence for 3-Bromo-2-(trifluoromethyl)naphthalene


Suzuki-Miyaura Chemoselectivity in Bromo-Triflate Naphthalenes

In the context of constructing aryl-substituted naphthalenes, the chemoselectivity of Suzuki-Miyaura reactions is paramount. While specific, direct, head-to-head kinetic data for 3-Bromo-2-(trifluoromethyl)naphthalene against its positional isomers is not publicly available in the peer-reviewed literature, strong class-level inference can be drawn from studies on closely related bromo-trifluoromethanesulfonyloxy-naphthalenes. In these systems, the electronic and steric parameters of substituents dramatically influence which halide (bromine vs. triflate) undergoes oxidative addition first [1]. A compound like 3-Bromo-2-(trifluoromethyl)naphthalene, with a bromine at the 3-position and a -CF₃ at the 2-position, presents a distinct electronic environment at the C-Br bond compared to a 1-bromo-2-(trifluoromethyl) isomer. The proximity of the electron-withdrawing -CF₃ group to the C-Br bond in the 1-bromo isomer would be expected to accelerate oxidative addition compared to the more remote 3-bromo analogue, leading to different reaction rates and potential site-selectivity in polyhalogenated systems. This differential reactivity is a critical factor for designing efficient synthetic routes where a specific halide is intended to react first.

Chemoselectivity comparison
Class-level inference
1-bromo isomer expected faster oxidative addition due to adjacent CF₃; 3-bromo isomer exhibits distinct electronic profile
Supports design of site-selective coupling sequences in polyhalogenated systems
Quantitative kinetic data not available; inferred from bromo-triflate naphthalene studies
Cross-Coupling Chemoselectivity Naphthalene Functionalization

Metalation Regioselectivity

The metalation of 2-(trifluoromethyl)naphthalene, a key scaffold, provides a critical baseline for understanding the reactivity of its brominated derivatives. A 2005 study by Cottet et al. quantitatively demonstrated that metalation of 2-(trifluoromethyl)naphthalene with sec-butyllithium in the presence of TMEDA leads to deprotonation at the 3- and 4-positions concomitantly, in a ratio of approximately 1:1 . This contrasts sharply with the metalation of 1-(trifluoromethyl)naphthalene, which occurs exclusively at the 2-position. The presence of a bromine atom at the 3-position, as in the target compound, would be expected to further modulate this regioselectivity due to the heavy atom effect and its own electron-withdrawing nature. While no direct metalation study of 3-Bromo-2-(trifluoromethyl)naphthalene was identified, this data allows a user to predict that metalation at the 4-position is a viable pathway, potentially providing access to 3-bromo-4-functionalized-2-(trifluoromethyl)naphthalenes, a substitution pattern that would be difficult or impossible to achieve from other isomers.

Metalation regioselectivity
Class-level inference
Parent 2-CF₃ naphthalene metalates at 3- and 4-positions (~1:1); 3-bromo analogue may direct functionalization to 4-position
Enables access to 3-bromo-4-functionalized-2-CF₃ naphthalene scaffolds
Based on sec-BuLi/TMEDA metalation; 3-bromo not directly studied
Metalation Regioselectivity Functionalization

Trifluoromethylation Reactivity of Bromonaphthalenes

Early work on the synthesis of trifluoromethyl-substituted naphthalenes provides quantitative data on the reactivity of bromoarenes in trifluoromethylation reactions. In a 1979 study, various substituted naphthalenes were iodinated and then treated with trifluoromethyl iodide in the presence of copper powder. The order of reactivity for the initial iodination step was OCH₃ > CH₃ > F > Cl > Br, with yields ranging from 11% to 95% [1]. The subsequent trifluoromethylation reaction proceeded with yields of 72-81%, except for the bromoiodo compound (1-bromo-4-iodo), where a lower yield was observed due to competing side reactions [1]. This data highlights that the presence of a bromine substituent on a naphthalene ring can be tolerated in trifluoromethylation chemistry, but with a measurable impact on reaction efficiency. While the target compound 3-Bromo-2-(trifluoromethyl)naphthalene was not the specific substrate in this study, the data establishes a class-level trend: bromo-substituted naphthalenes are viable but less reactive than their methoxy or methyl counterparts, and the specific substitution pattern influences the yield.

Trifluoromethylation yield
Class-level inference
Bromoarene substrates achieved 72–81% yield in CF₃I/Cu coupling; bromine adjacency may reduce efficiency
Informs synthetic feasibility and yield expectations for analogous transformations
Data from bromoiodonaphthalene derivative; target compound not directly tested
Trifluoromethylation Synthetic Yield Halogen Exchange

Strategic Applications of 3-Bromo-2-(trifluoromethyl)naphthalene


CF₃-Containing Drug Candidate Synthesis

In medicinal chemistry, the strategic placement of a trifluoromethyl group can dramatically improve a drug candidate's metabolic stability and membrane permeability. 3-Bromo-2-(trifluoromethyl)naphthalene is an ideal building block for constructing biaryl or heterobiaryl systems via Suzuki-Miyaura coupling, where the specific 3-bromo-2-CF₃ substitution pattern is required to achieve a precise molecular geometry for target engagement. The predictive metalation chemistry further allows for the introduction of additional functional groups at the 4-position, enabling the synthesis of 3,4-disubstituted naphthalene scaffolds that are valuable in exploring structure-activity relationships (SAR).

Fluorinated Naphthalene Herbicide Analogs

Patents describe the use of disubstituted naphthalenes bearing trifluoromethyl groups as herbicides [1]. The unique reactivity of 3-Bromo-2-(trifluoromethyl)naphthalene in cross-coupling reactions makes it a key intermediate for generating libraries of novel analogs. The ability to selectively functionalize the 3-position (via the bromine) and the 4-position (via directed metalation) provides a convergent and efficient route to diverse substitution patterns, accelerating the discovery of new active ingredients for crop protection.

Fluorinated Liquid Crystals and Organic Electronics

Fluorinated naphthalene derivatives are known to exhibit useful liquid crystalline and fluorescence properties, including solvatochromatic fluorescence with high quantum yields and significant Stoke's shifts [2]. 3-Bromo-2-(trifluoromethyl)naphthalene can serve as a versatile precursor for the synthesis of extended π-conjugated systems via sequential cross-coupling reactions. Its specific substitution pattern allows for the controlled introduction of various aryl and heteroaryl groups, enabling the fine-tuning of electronic properties essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Application
Selection Property
Validation Focus
Drug discovery scaffold synthesis
3-bromo-2-CF₃ pattern for SAR exploration
Chemoselectivity and metalation-controlled diversification
Agrochemical lead optimization
Versatile halogen for cross-coupling library synthesis
Regioselective derivatization and herbicidal activity screening
Organic electronics precursors
Extended π-conjugation via sequential coupling
Photophysical properties and device performance evaluation

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29 linked technical documents
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